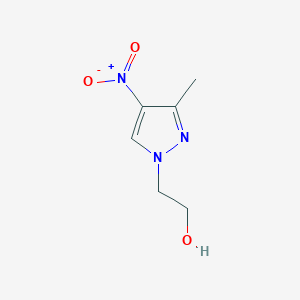

2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol

Description

Significance of Pyrazole (B372694) Scaffold in Advanced Chemical Research

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged structure" in medicinal chemistry and advanced chemical research. researchgate.netnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of compounds exhibiting a wide spectrum of biological activities. nih.gov The unique structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with various biological targets with high affinity and selectivity. nih.gov

The significance of the pyrazole core is underscored by its incorporation into numerous commercially successful pharmaceuticals. tandfonline.comglobalresearchonline.net These drugs are used in the treatment of a diverse range of diseases, including various cancers, viral infections, and inflammatory conditions. tandfonline.comnih.gov For instance, pyrazole-containing drugs like Crizotinib and Ruxolitinib are key agents in targeted cancer therapy. nih.govglobalresearchonline.net The metabolic stability of the pyrazole ring is another crucial factor contributing to its prevalence in drug discovery. nih.gov

Beyond medicine, the pyrazole framework is a subject of extensive research due to its utility in developing inhibitors for various enzymes, such as protein kinases, which are crucial in cellular signaling pathways. nih.gov The adaptability of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired biological effects. chim.itorientjchem.org Researchers continue to explore novel pyrazole derivatives for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents. globalresearchonline.netnih.gov

Overview of Substituted Pyrazole Derivatives in Materials and Chemical Synthesis

Substituted pyrazole derivatives are not only significant for their biological activities but also for their extensive applications in materials science and as versatile intermediates in chemical synthesis. chim.it Their unique photophysical properties have led to their use in the development of advanced materials. nih.gov For example, certain pyrazole derivatives exhibit luminescence and fluorescence, making them suitable for applications as brightening agents and in the fabrication of organic light-emitting diodes (OLEDs). nih.govmdpi.com Their potential use in photovoltaic cells and as semiconductors is also an active area of investigation. nih.gov

In the realm of chemical synthesis, the pyrazole ring serves as a crucial building block for constructing more complex molecular architectures. chim.it The reactivity of the pyrazole core can be modulated by the introduction of various functional groups, making it a highly adaptable synthon. chim.it Numerous synthetic methodologies have been developed for the preparation of functionalized pyrazoles, with the most common being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com Other methods include 1,3-dipolar cycloadditions and multicomponent reactions, which offer efficient pathways to structurally diverse pyrazole derivatives. nih.govnih.gov

The ability to introduce substituents at various positions on the pyrazole ring with high regioselectivity is a key advantage for synthetic chemists. mdpi.com This control allows for the creation of tailored molecules for specific applications, from coordination chemistry, where pyrazoles act as ligands for metal complexes, to the synthesis of agrochemicals. chim.itresearchgate.net The continuous development of novel synthetic routes to access functionalized pyrazoles highlights their enduring importance as a foundational heterocyclic system in modern chemistry. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-8(7-5)2-3-10/h4,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBABQHZPBDGXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284968 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201936-01-7 | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201936-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitro-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 3 Methyl 4 Nitro Pyrazol 1 Yl Ethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon framework of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, allowing for the assignment of each atom to a specific position in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The pyrazole (B372694) ring contains a single aromatic proton (H-5), which would appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the heterocycle. The methyl group protons (CH₃) at the C-3 position would also produce a singlet, but much further upfield, generally in the range of 2.3-2.6 ppm. The ethanol (B145695) side chain introduces two methylene (B1212753) groups (-CH₂-), which would appear as triplets due to spin-spin coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected around 4.2-4.5 ppm, while the terminal methylene bearing the hydroxyl group (-CH₂-OH) would be found slightly upfield, around 3.8-4.1 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose position can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazole ring are expected in the aromatic region. Based on data for similar substituted nitropyrazoles, the C-5 carbon is anticipated around 135-140 ppm. mdpi.com The C-3 carbon, attached to the methyl group, would likely resonate near 150 ppm, while the C-4 carbon, bearing the nitro group, would be significantly shifted to around 125-130 ppm. mdpi.com The methyl carbon itself would give a signal in the upfield region, typically 12-15 ppm. For the ethanol side chain, the N-CH₂ carbon is expected around 50-55 ppm, and the HO-CH₂ carbon would be in the 58-62 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H-5 | Pyrazole Ring | 8.0 - 8.5 (s) | - |

| C-3 | Pyrazole Ring | - | ~150 |

| C-4 | Pyrazole Ring | - | 125 - 130 |

| C-5 | Pyrazole Ring | - | 135 - 140 |

| -CH₃ | Methyl Group | 2.3 - 2.6 (s) | 12 - 15 |

| N-CH₂- | Ethanol Chain | 4.2 - 4.5 (t) | 50 - 55 |

| -CH₂-OH | Ethanol Chain | 3.8 - 4.1 (t) | 58 - 62 |

| -OH | Hydroxyl Group | Variable (br s) | - |

Predicted values are based on analysis of structurally similar compounds. mdpi.comchemicalbook.comspectrabase.com s = singlet, t = triplet, br s = broad singlet.

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would show a cross-peak between the two methylene protons of the ethanol side chain, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the N-CH₂ protons to the C-5 and C-3 carbons of the pyrazole ring, confirming the attachment point of the ethanol side chain to the N-1 position. Correlations from the methyl protons to C-3 and C-4 would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about spatial proximity. A NOESY experiment could show through-space correlation between the N-CH₂ protons and the H-5 proton of the pyrazole ring, further confirming the regiochemistry.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. The compound has three distinct nitrogen atoms: two in the pyrazole ring (N-1 and N-2) and one in the nitro group (-NO₂). The ¹⁵N chemical shifts are highly sensitive to hybridization and substitution. For nitropyrazoles, the nitro group nitrogen typically appears in a range of -10 to -30 ppm relative to nitromethane. mdpi.com The pyridine-like nitrogen (N-2) of the pyrazole ring is expected to resonate at approximately -130 to -150 ppm, while the N-1 nitrogen, substituted with the hydroxyethyl (B10761427) group, would appear further upfield, around -170 to -190 ppm. mdpi.com These distinct signals confirm the presence and electronic state of the different nitrogen-containing functional groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The most prominent features would be the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, which are expected to produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Vibrations associated with the pyrazole ring (C=N and C=C stretching) typically occur in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the symmetric stretch of the nitro group is typically very strong, making it a useful diagnostic peak. The aromatic ring vibrations also give rise to distinct Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3500 | FT-IR | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman | Medium |

| C-H Stretch (Aromatic) | 3050 - 3150 | FT-IR, Raman | Medium-Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | FT-IR | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | FT-IR, Raman | Strong |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | FT-IR, Raman | Medium |

| C-O Stretch | 1050 - 1150 | FT-IR | Strong |

Based on typical functional group frequencies and data from similar compounds. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₆H₉N₃O₃), the calculated molecular weight is 171.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 171.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a water molecule from the ethanol side chain, leading to a peak at m/z 153 ([M-H₂O]⁺).

Cleavage of the C-C bond in the ethanol side chain, resulting in the loss of a CH₂OH radical (mass 31), giving a significant peak at m/z 140.

Loss of the entire hydroxyethyl side chain , leading to a fragment corresponding to the 3-methyl-4-nitropyrazole cation at m/z 126.

Loss of the nitro group (-NO₂, mass 46), which can occur from the molecular ion or other fragments, is a common pathway for nitroaromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of similar structures, such as 1-(2-nitratoethyl)-3,4-dinitropyrazole, allows for well-founded predictions. mdpi.com

The pyrazole ring is expected to be planar. The C-NO₂ bond will likely have some double bond character, and the nitro group may be slightly twisted out of the plane of the pyrazole ring. The ethanol side chain will adopt a specific conformation in the solid state. A crucial feature of the crystal packing would be intermolecular hydrogen bonding involving the hydroxyl group. The -OH group can act as a hydrogen bond donor to an oxygen atom of a nitro group or the N-2 atom of the pyrazole ring of a neighboring molecule, forming chains or dimeric structures that stabilize the crystal lattice. mdpi.com These interactions are critical in determining the physical properties of the compound in the solid state.

Crystal Packing and Supramolecular Interactions

The crystal architecture of pyrazole-containing compounds is distinguished by a rich variety of supramolecular structures, primarily directed by hydrogen bonding and other non-covalent interactions. csic.es In the specific case of this compound, the molecular structure contains several key functional groups that dictate its intermolecular association: the hydroxyl group of the ethanol substituent, the nitro group, and the pyrazole ring itself. The interplay between these groups facilitates a network of interactions that stabilizes the crystal lattice.

The hydroxyl (-OH) group of the ethanol moiety is a potent hydrogen bond donor and acceptor. This functionality commonly leads to the formation of robust and predictable supramolecular motifs. In many secondary alcohol structures, molecules associate into dimeric structures driven by strong hydrogen bonds involving the OH groups. mdpi.com These dimers can be categorized as strong interactions, with O-H···O or O-H···N bond angles approaching 180°. mdpi.com The pyridine-type nitrogen atom (N2) of the pyrazole ring serves as a competent hydrogen bond acceptor, allowing for the formation of strong O-H···N hydrogen bonds that can link adjacent molecules into chains or dimers. researchgate.net

Furthermore, the aromatic pyrazole ring itself can participate in π–π stacking interactions. These interactions occur when the planar pyrazole rings of adjacent molecules align in a parallel or offset fashion, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.govnih.gov This type of interaction is a significant stabilizing force in the crystal packing of many aromatic heterocyclic compounds. The combination of strong O-H···N/O hydrogen bonds, weaker C-H···O interactions, and π–π stacking results in a highly organized and stable three-dimensional supramolecular network.

Below is a table summarizing typical hydrogen bond geometries found in the crystal structures of related pyrazole derivatives.

| Donor (D) | H-Atom (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

| O-H | H | N (pyrazole) | 2.7 - 3.0 | 160 - 180 | Dimer, Chain |

| O-H | H | O (hydroxyl) | 2.7 - 2.9 | 165 - 180 | Dimer, Catemer mdpi.com |

| C-H | H | O (nitro) | 3.1 - 3.5 | 130 - 160 | Chain, Sheet nih.govnih.gov |

| N-H | H | O (nitro) | 2.8 - 3.2 | 150 - 170 | Chain nih.gov |

Influence of Substituents on Crystal Architecture

The specific nature and position of substituents on the pyrazole ring profoundly influence the resulting crystal architecture. mdpi.commdpi.com In this compound, the combined effects of the hydroxyethyl, nitro, and methyl groups direct the molecular packing.

The N1-hydroxyethyl substituent is arguably the most influential group in directing the supramolecular assembly. Its terminal hydroxyl group provides a strong directional hydrogen bonding capability that often dominates the packing arrangement. The flexibility of the ethyl chain allows the hydroxyl group to orient itself optimally to form strong intermolecular hydrogen bonds, leading to the formation of highly stable dimers or extended chains (catemers), which act as the primary backbone of the crystal structure. mdpi.com

The 4-nitro substituent significantly impacts the crystal architecture in two ways. Firstly, as a strong electron-withdrawing group, it modulates the electronic properties of the pyrazole ring, influencing its ability to participate in π–π stacking interactions. Secondly, as a potent hydrogen bond acceptor, it provides sites for multiple weak C–H···O interactions. researchgate.netnih.gov The presence of the nitro group can lead to the formation of layered structures or intricate 3D networks where these weaker interactions crosslink the primary hydrogen-bonded chains or dimers.

The 3-methyl substituent primarily exerts its influence through steric effects. While capable of participating in very weak C-H···O or C-H···π interactions, its main role is often to control the approach of neighboring molecules. The bulkiness of the methyl group can prevent certain packing arrangements, thereby favoring others. For instance, bulkier substituents on pyrazole rings have been shown to favor the formation of dimeric crystals over more complex tetrameric or polymeric structures. mdpi.comresearchgate.net The interplay between the strong, directional hydrogen bonds from the ethanol group, the acceptor capabilities of the nitro group, and the steric influence of the methyl group creates a unique and complex energy landscape that determines the final, most stable crystal packing arrangement.

Computational Chemistry and Theoretical Studies on 2 3 Methyl 4 Nitro Pyrazol 1 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. DFT calculations for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. These calculations are fundamental for deriving various electronic properties. For instance, studies on similar pyrazole (B372694) derivatives have successfully used DFT methods, such as B3LYP with a 6-31G* basis set, to determine molecular geometry and electron distribution. mdpi.comresearchgate.net Such analyses provide a foundational understanding of the molecule's bond lengths, bond angles, and dihedral angles.

The structure of this compound features several rotatable single bonds, particularly within the N-CH2-CH2-OH side chain. This flexibility allows the molecule to exist in various spatial arrangements, or conformations, each with a distinct energy level.

Conformational analysis via DFT involves systematically rotating these bonds and calculating the potential energy of each resulting conformer. The goal is to identify the global minimum energy conformation—the most stable arrangement of the molecule—as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature. For the title compound, key dihedral angles, such as N1-C-C-O and C-N1-C-C, would be scanned to map the potential energy surface and identify stable conformers. The stability is influenced by steric hindrance between the ethanol (B145695) side chain and the pyrazole ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the pyrazole or an oxygen of the nitro group.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a conformational analysis. The values are representative examples.

| Conformer | Dihedral Angle (N1-C-C-O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | Most Stable |

| B (Local Minimum) | 60° (gauche) | 1.5 | Stable |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, DFT calculations can map the distribution and energy levels of these orbitals. The electron-withdrawing nature of the 4-nitro group is expected to significantly lower the energy of the LUMO, which would likely be localized over the pyrazole ring and the nitro group. The HOMO, conversely, might be distributed across the pyrazole ring system. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps predict the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative data obtained from a HOMO-LUMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 | Electron-donating capability |

| LUMO Energy | -2.5 | Electron-accepting capability |

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. DFT calculations can determine the partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) on each atom in this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In the title compound, these would be expected around the oxygen atoms of the nitro group and the hydroxyl group.

Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the hydroxyl proton.

Green regions represent neutral potential.

The MEP map is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions, which govern the molecule's behavior in a biological or chemical system.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (from first principles) methods, including DFT, are widely used to predict spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing this computed spectrum with experimental data helps in assigning specific absorption bands to the vibrational modes of the molecule, such as the N-O stretching of the nitro group, the O-H stretch of the alcohol, and C-H vibrations of the methyl and ethyl groups.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are a powerful tool for structural elucidation, helping to confirm the connectivity and chemical environment of atoms within the molecule, especially when experimental assignments are ambiguous. mdpi.com

Mechanistic Insights via Computational Modeling of Reaction Pathways

Computational modeling is a critical tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. For example, the formation of the pyrazole ring from precursors can be modeled to understand the regioselectivity and reaction kinetics. mdpi.com

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. Such studies can clarify whether a reaction proceeds through a concerted or stepwise mechanism and can explain why certain products are favored over others. For nitro-pyrazole compounds, theoretical studies can also shed light on unique transformation pathways, such as elimination reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules).

In an MD simulation of this compound, a system containing one or more molecules of the compound, often solvated in a box of water or another solvent, is modeled. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This allows for the study of:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Intermolecular Interactions: The formation and lifetime of intermolecular hydrogen bonds between molecules of the compound itself or with the solvent. This is particularly relevant for understanding its physical properties like solubility and boiling point.

MD simulations can bridge the gap between the static picture of a single molecule and its behavior in a real-world macroscopic system.

Theoretical Studies on Tautomerism and Isomerism of Pyrazole Derivatives

Computational chemistry and theoretical studies provide profound insights into the structural and electronic properties of pyrazole derivatives, including tautomerism and isomerism. These computational methods, particularly density functional theory (DFT) and ab initio calculations, are instrumental in elucidating the relative stabilities of different forms, transition states, and the influence of substituents on molecular behavior. eurasianjournals.com

The study of tautomerism in pyrazole derivatives is crucial as the position of the proton can significantly impact the molecule's chemical reactivity and biological activity. For unsymmetrically substituted pyrazoles, such as those with methyl and nitro groups, annular prototropic tautomerism is a key consideration. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Theoretical calculations have been extensively used to predict the more stable tautomer. The relative stability is highly dependent on the nature of the substituents on the pyrazole ring. researchgate.net Electron-donating groups and electron-withdrawing groups at different positions on the ring can shift the equilibrium towards one tautomer over the other. For instance, studies on a range of substituted pyrazoles have shown that electron-donating groups like methyl (CH₃) and amino (NH₂) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups such as nitro (NO₂) or carboxyl (COOH) can stabilize the tautomer with the substituent at the C5 position. nih.gov

In the case of a molecule like 3-methyl-4-nitropyrazole, which is the core of this compound, computational studies would predict the relative stability of the two possible tautomers: 3-methyl-4-nitro-1H-pyrazole and 5-methyl-4-nitro-1H-pyrazole. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group would determine the position of the tautomeric equilibrium. Theoretical analyses using methods like M06-2X/6-311++G(d,p) can be employed to calculate the energy difference between these tautomers. nih.gov

The following table illustrates the general effect of substituents on the relative stability of pyrazole tautomers, as determined by computational studies.

| Substituent Type | Position Favored | Rationale |

| Electron-Donating (e.g., -CH₃, -NH₂) | C3 | These groups increase the electron density at the adjacent nitrogen, making it more basic and more likely to be protonated. |

| Electron-Withdrawing (e.g., -NO₂, -COOH) | C5 | These groups decrease the electron density at the adjacent nitrogen, making the other nitrogen atom more favorable for protonation. |

Beyond annular tautomerism, theoretical studies also investigate other forms of isomerism, such as conformational isomerism related to substituents. For this compound, the ethanol side chain can adopt different spatial orientations relative to the pyrazole ring. Computational methods can be used to calculate the rotational energy barriers around the C-N and C-C bonds of the side chain, identifying the most stable conformers.

Furthermore, in related pyrazole derivatives, such as those forming hydrazones, the existence of E/Z isomers has been confirmed through both experimental and computational studies. researchgate.net For this compound, while E/Z isomerism around a double bond is not present in the ethanol substituent itself, the principles of computational analysis of different spatial arrangements of atoms remain relevant for conformational analysis.

Solvent effects are another critical aspect addressed by theoretical studies. The polarity of the solvent can influence the tautomeric equilibrium and the relative stability of different conformers. nih.gov Polar solvents may stabilize a more polar tautomer or conformer through dipole-dipole interactions or hydrogen bonding. Computational models like the Polarizable Continuum Model (PCM) are often used to simulate the effects of different solvents on the molecular properties of pyrazole derivatives. nih.govresearchgate.net

The table below summarizes the typical computational approaches and their applications in studying the tautomerism and isomerism of pyrazole derivatives.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) - B3LYP, M06-2X | 6-311++G(d,p), cc-pVTZ | Calculating relative energies of tautomers and conformers, determining transition state energies for interconversion, predicting spectroscopic properties (NMR, IR) to compare with experimental data. researchgate.netnih.gov |

| Ab initio - MP2 | 6-311++G** | High-accuracy energy calculations for evaluating substituent effects on tautomeric equilibria. nih.gov |

| Polarizable Continuum Model (PCM) | - | Simulating the effect of different solvents on the stability of tautomers and conformers. nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 3 Methyl 4 Nitro Pyrazol 1 Yl Ethanol

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the presence of the electronegative nitrogen atoms. However, substitution is possible, and the position of attack is directed by the existing substituents. For pyrazole itself, electrophilic attack preferentially occurs at the C4 position, which has the highest electron density. quora.com

The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group, both through inductive and resonance effects. nih.govsvedbergopen.com This deactivates the pyrazole ring towards further electrophilic aromatic substitution, making such reactions challenging. The C4 position is already occupied, and the deactivating nature of the nitro group reduces the electron density at the other ring carbons (C3 and C5), making them less susceptible to attack by electrophiles. imperial.ac.uk In nitropyrazoles, the introduction of additional nitro groups becomes progressively more difficult due to the increasing deactivation of the ring. researchgate.net

The methyl group (-CH₃) at the C3 position is an electron-donating group through an inductive effect. This would typically activate the ring towards electrophilic substitution. In the case of 2-(3-methyl-4-nitro-pyrazol-1-yl)-ethanol, the activating effect of the methyl group at C3 partially counteracts the deactivating effect of the nitro group at C4. However, the powerful deactivating nature of the nitro group generally dominates.

The 2-hydroxyethyl group (-CH₂CH₂OH) attached to the N1 nitrogen is primarily an alkyl substituent with a terminal hydroxyl group. Its effect on the electrophilicity of the pyrazole ring is mainly inductive. As an N-alkyl group, it does not significantly alter the directing effects of the substituents on the ring itself. The hydroxyl group is spatially removed from the ring and is unlikely to have a direct electronic influence on electrophilic substitution at the ring carbons.

Nucleophilic Substitution Reactions on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups. The nitro group at the C4 position in this compound significantly lowers the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack. However, for a nucleophile to substitute a group on the ring, a suitable leaving group is typically required at the position of attack. In the parent compound, there are no readily displaceable leaving groups on the carbon atoms of the pyrazole ring.

In related halonitropyrazoles, where a halogen atom serves as a good leaving group, nucleophilic substitution has been observed. For instance, 4-bromo-1-methyl-nitropyrazolecarboxylic acids react with arylamines in the presence of a copper catalyst to yield 4-arylamino substituted products. osti.gov This suggests that if a leaving group were present at the C5 position of this compound, nucleophilic substitution could be a viable reaction pathway.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations.

One of the most common reactions of nitroaromatic compounds is the reduction of the nitro group to an amino group (-NH₂). nih.gov This transformation is a crucial step in the synthesis of many derivatives. The reduction can be achieved using various reducing agents.

Common Reducing Agents for Nitro Group Reduction:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Acidic | Amine |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Neutral | Amine |

The resulting 2-(4-amino-3-methyl-pyrazol-1-yl)-ethanol (B8773342) would be a significantly different molecule in terms of its electronic properties and reactivity. The amino group is a strong activating group and would direct subsequent electrophilic aromatic substitution to the C5 position.

: Reactivity of the Ethanol (B145695) Side Chain

The ethanol side chain of this compound introduces a key functional group, the hydroxyl (-OH) group, which significantly influences the molecule's chemical reactivity and its interactions with other molecules. The reactivity of this side chain is primarily centered around transformations of the hydroxyl group and its participation in non-covalent interactions.

Hydroxyl Group Transformations (e.g., Oxidation, Esterification)

The primary alcohol of the ethanol side chain is susceptible to a variety of chemical transformations common to alcohols, notably oxidation and esterification. The electron-withdrawing nature of the 4-nitropyrazole ring is expected to have some influence on the reactivity of the hydroxyl group.

Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to convert primary alcohols to aldehydes. In the case of this compound, this reaction would yield 2-(3-methyl-4-nitro-pyrazol-1-yl)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Jones reagent, will oxidize the primary alcohol directly to a carboxylic acid. This transformation would result in the formation of 2-(3-methyl-4-nitro-pyrazol-1-yl)acetic acid.

The general scheme for these oxidation reactions is presented in the table below.

| Transformation | Reagents | Product |

| Oxidation to Aldehyde | PCC or DMP | 2-(3-methyl-4-nitro-pyrazol-1-yl)acetaldehyde |

| Oxidation to Carboxylic Acid | KMnO4 or H2CrO4 | 2-(3-methyl-4-nitro-pyrazol-1-yl)acetic acid |

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid. For instance, the reaction of this compound with acetic anhydride (B1165640) would yield 2-(3-methyl-4-nitro-pyrazol-1-yl)ethyl acetate. The rate of esterification can be influenced by steric hindrance around the hydroxyl group and the electronic properties of both the alcohol and the carboxylic acid.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | 2-(3-methyl-4-nitro-pyrazol-1-yl)ethyl acetate |

Role in Intermolecular Interactions

The ethanol side chain, and specifically the hydroxyl group, plays a crucial role in mediating intermolecular interactions, primarily through hydrogen bonding. nih.govnih.govlibretexts.org A hydrogen bond is a non-covalent attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, in this case, the oxygen of the -OH group) and another nearby electronegative atom (the acceptor). libretexts.orgyoutube.com

In the context of this compound, the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). libretexts.org This allows for the formation of a network of intermolecular hydrogen bonds, which can significantly influence the physical properties of the compound, such as its melting point, boiling point, and solubility.

Furthermore, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors. nih.gov This leads to the possibility of various hydrogen bonding motifs, including:

O-H···N (pyrazole): The hydroxyl group of one molecule donates a hydrogen bond to a nitrogen atom of the pyrazole ring of a neighboring molecule.

O-H···O (nitro): The hydroxyl group donates a hydrogen bond to one of the oxygen atoms of the nitro group on an adjacent molecule.

O-H···O (hydroxyl): The hydroxyl group of one molecule interacts with the hydroxyl group of another, with one acting as a donor and the other as an acceptor.

The presence of these intermolecular hydrogen bonds can lead to the formation of well-ordered crystalline structures. researchgate.net Analysis of the crystal structure of similar compounds often reveals extensive hydrogen-bonding networks that contribute to the stability of the crystal lattice. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Pyrazole Derivatives

Reaction Kinetics: Kinetic studies on the synthesis and reactions of pyrazoles have elucidated the mechanisms of these transformations. For instance, the formation of the pyrazole ring itself can be subject to kinetic or thermodynamic control, leading to different isomers depending on the reaction conditions. The kinetics of electrophilic substitution reactions, such as iodination, on the pyrazole ring have also been investigated, providing information on the relative reactivity of different positions of the ring. acs.org For N-substituted pyrazoles, the nature of the substituent on the nitrogen atom can influence the rate of reactions at the pyrazole ring through electronic and steric effects. acs.org

Thermodynamic Studies: The thermodynamic properties of nitropyrazoles are of particular interest due to their use as energetic materials. researchgate.netbohrium.comresearchgate.net Key thermodynamic parameters that have been studied for various nitropyrazole derivatives include:

Heat of Formation (ΔHf°): This value indicates the energy released or absorbed upon the formation of the compound from its constituent elements in their standard states. Nitropyrazoles generally have high positive heats of formation, which is a characteristic of energetic materials. researchgate.netbohrium.com For example, the standard enthalpies of formation for 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-3-nitropyrazole and 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-4-nitropyrazole have been experimentally determined. bohrium.com

Decomposition Temperature (Td): This is the temperature at which the compound begins to decompose. The thermal stability of nitropyrazoles is an important consideration for their handling and application. Studies on various nitropyrazoles have determined their decomposition temperatures, which are influenced by the number and position of the nitro groups, as well as other substituents on the pyrazole ring. researchgate.netnist.gov

Solubility and Dissolution Thermodynamics: The solubility of nitropyrazoles in various solvents has been studied to inform their purification and processing. researchgate.netacs.org Thermodynamic parameters of dissolution, such as enthalpy (ΔH°sol), entropy (ΔS°sol), and Gibbs free energy (ΔG°sol), have been determined from solubility data at different temperatures. researchgate.netacs.org These studies provide insights into the intermolecular forces between the solute and the solvent.

The table below summarizes some of the thermodynamic properties reported for 4-nitropyrazole, a related compound.

| Property | Value | Reference |

| Melting Point | 163-165 °C | nih.gov |

| Density | 1.52 g/cm³ | nih.gov |

| Detonation Velocity | 6.68 km/s | nih.gov |

| Detonation Pressure | 18.81 GPa | nih.gov |

These studies on related pyrazole derivatives provide a foundation for understanding the potential kinetic and thermodynamic behavior of this compound. The presence of the ethanol side chain may influence these properties through its electronic and steric effects, as well as its ability to participate in intermolecular hydrogen bonding.

Applications of 2 3 Methyl 4 Nitro Pyrazol 1 Yl Ethanol in Non Biological Fields

Materials Science Applications

The distinct structural features of 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol make it a valuable precursor and component in the development of a wide array of advanced materials.

The presence of a reactive hydroxyl (-OH) group in this compound allows it to be used as a monomer or a modifying agent in polymer synthesis. For instance, the corresponding alcohol, 1-(β-hydroxyethyl)pyrazole, can be dehydrated to form 1-vinylpyrazole, a monomer that can undergo polymerization. nih.gov This suggests that this compound could be converted to its vinyl derivative and subsequently polymerized. Such polymers, incorporating the energetic nitropyrazole moiety, could be designed as high-energy materials with tunable properties.

The integration of the nitropyrazole unit into a polymer backbone can lead to advanced materials with high thermal stability, high density, and significant energy content, which are desirable characteristics for explosives, propellants, and pyrotechnics. nih.gov Nitrated-pyrazole-based compounds are known for their high heat of formation and the ability to improve the detonation performance of energetic materials. nih.gov

Pyrazole (B372694) derivatives are extensively used as ligands in coordination chemistry due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions. The ethanol (B145695) arm in this compound provides an additional coordination site through the oxygen atom of the hydroxyl group, allowing it to act as a bidentate ligand. This chelation can form stable complexes with a variety of transition metals. saudijournals.commdpi.com

The synthesis of metal complexes with pyrazole-based ligands is a significant area of research. For example, pyrazolone (B3327878) phenylhydrazones have been used to synthesize metal complexes with various transition metals. mdpi.com Similarly, 2-(5-phenyl-3-pyridin-2-yl-pyrazol-1-yl)-ethanol has been prepared and used to create new palladium(II) complexes. researchgate.net The coordination of metal ions to ligands like this compound can lead to the formation of complexes with interesting magnetic, catalytic, and optical properties.

A summary of representative metal complexes with pyrazole-derived ligands is presented in the table below.

| Ligand | Metal Ion(s) | Resulting Complex Type | Potential Application |

| Pyrazolone Phenylhydrazones | Various Transition Metals | Bidentate Schiff base complexes | Bioactive materials |

| 2-(5-phenyl-3-pyridin-2-yl-pyrazol-1-yl)-ethanol | Palladium(II) | N,N-bidentate complex | Catalysis (e.g., Heck reaction) |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cadmium(II), Cobalt(II) | Mononuclear and 3D coordination polymers | Luminescence, Electrocatalysis |

The incorporation of pyrazole derivatives into larger molecular structures has been shown to yield materials with interesting photophysical properties, including luminescence and photochromism. rsc.orgmdpi.com Metal complexes derived from pyrazole ligands can exhibit fluorescence. For instance, cadmium(II) and cobalt(II) complexes with 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state. rsc.org Furthermore, silver(I) complexes with pyrazole-tetraphenylethene ligands show "turn-on" fluorescence upon coordination. rsc.org

In the realm of optoelectronics, pyrazole-containing compounds have been investigated for their photochromic behavior. A notable example is a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-containing diazabicyclo[3.1.0]hex-3-ene, which exhibits a color change upon irradiation with UV light in both solution and the solid state. mdpi.com This property is crucial for the development of optical switches and memory devices. The combination of a pyrazole ring with a nitro group in this compound could lead to materials with unique electronic and optical properties suitable for optoelectronic applications. researchgate.net

The rigid core of the pyrazole ring is a structural motif that can be incorporated into molecules designed to exhibit liquid crystalline properties. Research has shown that certain pyrazoline derivatives, when appropriately substituted with long alkyl chains, can display liquid crystalline phases. For example, a 4-nitro substituted 1,3-diaryl-2-pyrazoline derivative has been found to exhibit a monotropic smectic A phase. researchgate.net This indicates that the pyrazole scaffold can be a component of mesogenic (liquid crystal-forming) molecules. The structure of this compound, with its polar nitro and hydroxyl groups, could be chemically modified, for instance by esterification of the hydroxyl group with a long-chain carboxylic acid, to create new liquid crystalline materials.

Role as a Synthetic Intermediate in Organic Synthesis

Nitrated pyrazoles are recognized as important intermediates for the synthesis of more complex molecules, particularly high-performance energetic materials. nih.gov The compound this compound possesses two key reactive sites: the nitro group and the hydroxyl group.

The nitro group can be reduced to an amino group, which can then undergo a variety of chemical transformations, such as diazotization or condensation reactions, to build more complex heterocyclic systems. The hydroxyl group can be easily converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or replaced by a halogen. This versatility makes this compound a valuable starting material for the synthesis of a wide range of pyrazole derivatives with tailored properties for various applications, including pharmaceuticals and agrochemicals. nih.gov

The synthesis of pyrazole derivatives is an active area of research, with numerous methods being developed to create substituted pyrazoles for diverse applications. nih.govorganic-chemistry.orgresearchgate.net

Co-formers in Crystal Engineering for Modified Material Properties

Crystal engineering is a powerful tool for tuning the physicochemical properties of solid-state materials, including energetic materials. ed.ac.ukrsc.org Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, has emerged as a promising strategy to modify the properties of energetic materials, such as their sensitivity to impact and friction, thermal stability, and detonation performance. umich.edunih.gov

Nitrated heterocyclic compounds, including nitropyrazoles, are often used as co-formers in the creation of energetic co-crystals. nih.gov The nitro groups and the pyrazole ring can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of stable co-crystals. osti.gov For example, 3,4-dinitropyrazole has been used to form co-crystals with other energetic materials. osti.gov

The compound this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (nitro group and pyrazole nitrogens) sites, is a prime candidate for use as a co-former. By co-crystallizing it with other energetic materials, it is possible to create new crystalline forms with modified properties. The intermolecular interactions involving the ethanol side chain could lead to unique packing arrangements and, consequently, altered stability and sensitivity of the energetic material.

A table summarizing the properties of some energetic materials and potential co-formers is provided below.

| Energetic Material | Co-former | Key Intermolecular Interactions | Modified Property |

| CL-20 | TNT | π-π stacking, C-H···O interactions | Density, Sensitivity |

| 3,4-dinitropyrazole | 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine | N-H···N hydrogen bonding | Sensitivity |

| DNPP | 3-nitro-1,2,4-triazole | N-H···O hydrogen bonding | Thermal Stability |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on well-established methods, often involving harsh reaction conditions, hazardous solvents, and multi-step procedures that can be inefficient and generate significant waste. The principles of green chemistry are increasingly being integrated into synthetic methodologies to address these challenges. Future research will likely focus on the development of novel and sustainable synthetic routes that are not only more environmentally friendly but also more efficient and cost-effective.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final products.

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact associated with volatile organic compounds.

Catalytic Methods: The use of catalysts, including biocatalysts and nanocatalysts, can lead to more selective and efficient transformations under milder conditions.

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient approach to generating molecular diversity while minimizing synthetic steps and waste.

The exploration of these green synthetic strategies will be crucial for the sustainable production of pyrazole-based compounds for various applications.

Advanced Spectroscopic Characterization Techniques for Complex Structures

The precise elucidation of the structure of novel pyrazole derivatives is paramount for understanding their properties and potential applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable, the increasing complexity of synthesized molecules necessitates the use of more advanced and powerful characterization methods.

Future research in this area will likely involve the greater application of:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within a molecule, which is crucial for unambiguously assigning the structure of complex pyrazoles.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into its conformation and intermolecular interactions.

Computational Spectroscopy: The use of theoretical calculations, such as Density Functional Theory (DFT), to predict spectroscopic data (NMR chemical shifts, IR frequencies) can be a powerful tool to aid in the interpretation of experimental spectra and confirm structural assignments.

The integration of these advanced techniques will be essential for the accurate and comprehensive characterization of the next generation of pyrazole-based compounds.

Integration of Machine Learning and AI in Pyrazole Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the field of pyrazole chemistry is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions that can accelerate the discovery and development of new pyrazole derivatives with desired properties.

Key applications of AI and ML in pyrazole research include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of pyrazole derivatives based on their molecular structure. This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design novel pyrazole structures with specific desired properties, offering new avenues for the development of therapeutic agents.

Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions and help to optimize reaction conditions, leading to more efficient and reliable synthetic routes.

Exploration of New Non-Biological Applications

While the biological activities of pyrazole derivatives have been a major focus of research, there is a growing interest in exploring their potential in a wider range of non-biological applications. The unique electronic and structural properties of the pyrazole ring make these compounds promising candidates for use in materials science and other technological fields.

Potential non-biological applications of pyrazole derivatives include:

Organic Electronics: Pyrazole-containing compounds can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The ability of pyrazoles to coordinate with metal ions makes them suitable for the development of chemical sensors for environmental monitoring and industrial process control.

Corrosion Inhibitors: Certain pyrazole derivatives have shown promise as effective corrosion inhibitors for various metals and alloys.

Ligands in Catalysis: Pyrazole-based ligands are being explored for their ability to form stable and catalytically active complexes with a variety of transition metals.

The investigation of these and other non-biological applications will open up new and exciting opportunities for the versatile pyrazole scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(3-Methyl-4-nitro-pyrazol-1-yl)-ethanol, and how is purity ensured?

Methodology:

- Synthesis: A common approach involves refluxing precursor pyrazole derivatives (e.g., 3-methyl-4-nitro-pyrazole) with ethanol or ethylene oxide under basic conditions. Post-reaction, the product is purified via recrystallization using a DMF–EtOH (1:1) solvent system to remove unreacted intermediates .

- Purity Assurance: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress. FTIR and /-NMR confirm functional groups (e.g., –NO, –CH, –CHOH) and structural integrity .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodology:

- Structural Confirmation: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly verifying the nitro group's orientation and ethanol moiety conformation .

- Spectroscopic Analysis: UV-Vis spectroscopy assesses electronic transitions influenced by the nitro group, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and selectivity?

Methodology:

- Solvent Effects: Ethanol is preferred for its polarity and ability to stabilize intermediates. Testing mixed solvents (e.g., EtOH/DMF) may enhance solubility of nitro-substituted pyrazoles .

- Catalytic Systems: Sodium acetate or potassium carbonate can accelerate nucleophilic substitution at the pyrazole N1 position. Controlled pH (6–8) minimizes side reactions .

Q. Q4. How does the nitro group influence regioselectivity during functionalization?

Methodology:

- Electronic Effects: The –NO group is a strong electron-withdrawing moiety, directing electrophilic attacks to the pyrazole C5 position. Computational DFT studies predict charge distribution and reactive sites .

- Experimental Validation: Competitive reactions with halogenating agents (e.g., NCS or NBS) demonstrate preferential substitution at C5, confirmed by -NMR .

Stability and Reactivity

Q. Q5. What are the storage conditions to ensure compound stability?

Methodology:

- Storage Recommendations: Store at 2–8°C in amber vials to prevent photodegradation of the nitro group. Anhydrous conditions (e.g., molecular sieves) mitigate hydrolysis of the ethanol moiety .

- Stability Testing: Accelerated degradation studies under varying pH (3–10) and temperature (25–60°C) identify hydrolytic pathways, monitored via HPLC .

Q. Q6. How can the nitro group be selectively reduced, and what are the challenges?

Methodology:

- Reduction Strategies: Catalytic hydrogenation (H/Pd-C) or sodium borohydride in ethanol selectively reduces –NO to –NH. Competing reduction of the pyrazole ring is mitigated by low temperatures (0–5°C) .

- Byproduct Analysis: LC-MS detects intermediates like hydroxylamines, requiring careful pH control (neutral to slightly acidic) .

Advanced Applications and Data Analysis

Q. Q7. How does the compound’s structure affect its molecular packing in the solid state?

Methodology:

- Crystallographic Insights: SCXRD reveals intermolecular hydrogen bonds between the ethanol –OH and pyrazole N2, stabilizing the lattice. The nitro group’s planarity influences π-π stacking distances .

- Thermal Analysis: Differential scanning calorimetry (DSC) correlates melting points with packing efficiency, showing higher stability in nitro-substituted derivatives .

Q. Q8. What computational models predict the compound’s reactivity in biological systems?

Methodology:

- Docking Studies: Molecular docking (AutoDock Vina) evaluates interactions with enzymes like cyclooxygenase-2 (COX-2), where the nitro group’s electron density affects binding affinity .

- ADMET Profiling: SwissADME predicts moderate blood-brain barrier permeability and CYP450 metabolism, guiding toxicity assessments .

Data Contradiction and Resolution

Q. Q9. How should researchers address discrepancies in spectroscopic data across studies?

Methodology:

- Cross-Validation: Compare -NMR shifts with structurally analogous compounds (e.g., 3-methyl-4-nitro-pyrazole derivatives). Solvent-induced shifts (DMSO vs. CDCl) are accounted for using databases like SDBS .

- Advanced Techniques: 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for –CHOH and pyrazole protons .

Q. Q10. Why might X-ray data conflict with computational geometry optimizations?

Methodology:

- Crystal vs. Gas Phase: Solid-state packing forces (e.g., hydrogen bonding) distort bond angles compared to gas-phase DFT models. Lattice energy calculations (CASTEP) reconcile these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.